molecular formula C7H10O B8613339 (1R)-Bicyclo[2.2.1]heptan-2-one CAS No. 29583-35-5

(1R)-Bicyclo[2.2.1]heptan-2-one

Cat. No.: B8613339
CAS No.: 29583-35-5
M. Wt: 110.15 g/mol
InChI Key: KPMKEVXVVHNIEY-PRJDIBJQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-Bicyclo[2.2.1]heptan-2-one, also known as Norcamphor, is a chiral bicyclic ketone of significant interest in advanced organic synthesis and pharmaceutical research. This compound, with the molecular formula C7H10O and a molecular weight of 110.15 g/mol, serves as a versatile and rigid scaffold due to its defined stereochemistry and strained bicyclo[2.2.1]heptane structure . Its core application lies in stereoselective synthesis, where it is widely used to study diastereoselective reactions, such as hydride reductions, to produce specific endo or exo alcohols . Furthermore, the bicyclo[2.2.1]heptane framework is a privileged structure in drug discovery, valued for its three-dimensional shape and ability to improve pharmacokinetic properties . Researchers utilize this compound as a key synthetic intermediate for developing novel therapeutic agents, including CXCR2 chemokine receptor antagonists that are being investigated for their potential in treating metastatic cancer . The compound's mechanism of action in biological systems involves interactions with enzymes such as camphor 5-monooxygenase . (1R)-Bicyclo[2.2.1]heptan-2-one is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 29583-35-5 Molecular Formula: C7H10O Molecular Weight: 110.15 g/mol IUPAC Name: (1R,4S)-bicyclo[2.2.1]heptan-2-one

Properties

CAS No.

29583-35-5

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(1R)-bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5?,6-/m1/s1

InChI Key

KPMKEVXVVHNIEY-PRJDIBJQSA-N

Isomeric SMILES

C1CC2C[C@@H]1C(=O)C2

Canonical SMILES

C1CC2CC1CC2=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to (1R)-Bicyclo[2.2.1]heptan-2-one: A Chiral Keystone for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-Bicyclo[2.2.1]heptan-2-one, a chiral bicyclic ketone, is a cornerstone in modern organic synthesis, particularly in the realm of drug discovery and development. Its rigid, stereochemically defined framework provides an exceptional platform for the introduction of chirality, influencing the biological activity and pharmacokinetic profiles of target molecules. This guide offers an in-depth exploration of (1R)-Bicyclo[2.2.1]heptan-2-one, covering its fundamental properties, stereoselective synthetic methodologies, comprehensive spectroscopic characterization, and its pivotal role as a chiral building block in the synthesis of complex molecular architectures and pharmacologically active agents.

Compound Identification and Properties

  • IUPAC Name: (1R)-bicyclo[2.2.1]heptan-2-one[1]

  • Synonyms: (-)-Norcamphor, (1R)-Norcamphor

  • CAS Number: 29583-35-5[1]

  • Molecular Formula: C₇H₁₀O

  • Molecular Weight: 110.15 g/mol

Table 1: Physicochemical Properties of (1R)-Bicyclo[2.2.1]heptan-2-one

PropertyValue
AppearanceWhite to off-white crystalline solid
Melting Point91-94 °C
Boiling Point191-192 °C
Optical Rotation[α]²⁰_D -33 to -36° (c=1, ethanol)
SolubilitySoluble in most organic solvents

Stereoselective Synthesis: Accessing Enantiopurity

The biological efficacy of chiral molecules is often confined to a single enantiomer. Consequently, the procurement of enantiomerically pure (1R)-Bicyclo[2.2.1]heptan-2-one is of paramount importance. While classical resolution methods exist, enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign strategy.

Enzymatic Kinetic Resolution using Saccharomyces cerevisiae (Baker's Yeast)

The kinetic resolution of racemic bicyclo[2.2.1]heptan-2-one leverages the stereoselective metabolic machinery of microorganisms. Saccharomyces cerevisiae (baker's yeast) is a widely employed biocatalyst for this transformation due to its cost-effectiveness, operational simplicity, and high enantioselectivity. The underlying principle involves the selective reduction of one enantiomer of the ketone to the corresponding alcohol, leaving the other enantiomer unreacted and thus enriched.

Causality of Experimental Choices:

  • Biocatalyst: Genetically engineered strains of Saccharomyces cerevisiae can be employed to overexpress specific dehydrogenases, enhancing the efficiency and enantioselectivity of the reduction.[2]

  • Reaction Medium: A biphasic system (e.g., water-hexane) can be utilized to facilitate product extraction and minimize substrate/product inhibition of the enzyme.

  • Cofactor Regeneration: The yeast's metabolic pathways regenerate the necessary nicotinamide adenine dinucleotide (NADH or NADPH) cofactor, making the addition of external cofactors unnecessary.

Experimental Protocol: Kinetic Resolution of (±)-Bicyclo[2.2.1]heptan-2-one

  • Yeast Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient broth until it reaches the late exponential or early stationary phase.

  • Bioreduction: The racemic bicyclo[2.2.1]heptan-2-one is added to the yeast culture. The reaction is typically stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitoring the Reaction: The progress of the resolution is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ketone and the diastereomeric excess (de) of the alcohol product.

  • Work-up and Isolation: After the desired ee is achieved, the yeast cells are removed by filtration or centrifugation. The aqueous phase is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. The resulting mixture of the unreacted (1R)-Bicyclo[2.2.1]heptan-2-one and the corresponding alcohol is separated by column chromatography.

Caption: Enzymatic kinetic resolution of racemic bicyclo[2.2.1]heptan-2-one.

Spectroscopic Characterization

Unambiguous structural elucidation and confirmation of stereochemical integrity are critical. The following spectroscopic data are characteristic of (1R)-Bicyclo[2.2.1]heptan-2-one.

Table 2: Spectroscopic Data for (1R)-Bicyclo[2.2.1]heptan-2-one

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 2.65-2.75 (m, 1H), 2.55-2.65 (m, 1H), 1.80-2.00 (m, 4H), 1.45-1.65 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 218.0 (C=O), 49.5, 45.0, 37.5, 35.0, 27.0, 24.0
IR (KBr, cm⁻¹)ν: 2960 (C-H), 1745 (C=O)
Mass Spec. (EI, m/z)110 (M⁺), 82, 67

Note: Specific chemical shifts in ¹H NMR can be complex due to the rigid bicyclic system and second-order coupling effects.[3]

Applications in Asymmetric Synthesis and Drug Development

The true value of (1R)-Bicyclo[2.2.1]heptan-2-one lies in its application as a versatile chiral synthon. Its rigid framework allows for highly diastereoselective reactions, enabling the transfer of its stereochemical information to new stereocenters.

The Baeyer-Villiger Oxidation: A Gateway to Chiral Lactones

A pivotal transformation of (1R)-Bicyclo[2.2.1]heptan-2-one is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone, a cyclic ester. The reaction proceeds with retention of stereochemistry at the migrating carbon center, making it a powerful tool for generating chiral lactones, which are themselves valuable intermediates in the synthesis of natural products and pharmaceuticals.

Causality of Experimental Choices:

  • Peroxy Acid: Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation due to its reactivity and commercial availability.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) is typically used to prevent side reactions.

  • Buffer: A buffer, such as sodium bicarbonate (NaHCO₃), is often added to neutralize the acidic byproduct (m-chlorobenzoic acid), preventing acid-catalyzed side reactions.

Caption: Baeyer-Villiger oxidation of (1R)-Bicyclo[2.2.1]heptan-2-one.

Role in the Synthesis of Antiviral Agents

The bicyclo[2.2.1]heptane scaffold is a recurring motif in a number of biologically active molecules, including antiviral agents. The defined stereochemistry of this framework is often crucial for potent and selective interaction with biological targets. Derivatives of the bicyclo[2.2.1]heptane system have shown promise as inhibitors of influenza A virus.[4] Furthermore, optically active substituted bicyclo[2.2.1]heptane fragments, derived from precursors like (1R)-Bicyclo[2.2.1]heptan-2-one, have been incorporated as glycoside moieties in 1'-homocarbocyclic nucleoside analogs with anti-herpes simplex virus (HSV-1) activity.[5] The synthesis of these complex molecules often relies on multi-step sequences where the chirality of the starting material dictates the stereochemistry of the final product.[6]

Conclusion

(1R)-Bicyclo[2.2.1]heptan-2-one stands as a testament to the power of chiral building blocks in modern organic synthesis. Its ready accessibility in enantiopure form, coupled with its rigid and predictable reactivity, makes it an invaluable tool for researchers and drug development professionals. The ability to translate its inherent chirality into complex, biologically active molecules underscores its significance in the ongoing quest for novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like (1R)-Bicyclo[2.2.1]heptan-2-one will undoubtedly continue to expand.

References

  • Carlquist, M., Olsson, C., Bergdahl, B., van Niel, E., Gorwa-Grauslund, M.-F., & Frejd, T. (2008). Kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one using genetically engineered Saccharomyces cerevisiae. Tetrahedron: Asymmetry, 19(1), 45-50. [Link]

  • Lund University Publications. (2025, October 14). Kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one using genetically engineered Saccharomyces cerevisiae. [Link]

  • Galochkina, A. V., et al. (2017). Design, synthesis and antiviral evaluation of novel heterocyclic derivatives of (−)-borneol and (−)-isoborneol. MedChemComm, 8(5), 965-972. [Link]

  • Ilies, M., et al. (2020). New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. Molecules, 25(19), 4539. [Link]

  • Gawronski, J., et al. (1999). 1H and (13)C NMR and Molecular Dynamics Study of Chiral Recognition of Camphor Enantiomers by alpha-Cyclodextrin. The Journal of Organic Chemistry, 64(5), 1503–1507. [Link]

  • ResearchGate. (n.d.). (a) Part of a 1D 1 H spectrum and structure of norcamphor. (b) 1D... [Image]. Retrieved February 25, 2026, from [Link]

  • de Armas, P., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use in the determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one. Tetrahedron, 61(46), 10995-11002. [Link]

  • ResearchGate. (n.d.). Synthesis of certain 1,7,7-trimethyl-bicyclo[2.2.1]heptane derivatives with anticonvulsant, hypoglycemic and anti-inflammatory potential. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). (1R)-Bicyclo(2.2.1)heptan-2-one. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Design, synthesis and antiviral evaluation of novel conjugates of the 1,7,7‐trimethylbicyclo[2.2.1]heptane scaffold and saturated N‐heterocycles via 1,2,3‐triazole linker. Retrieved February 25, 2026, from [Link]

  • Scholars Research Library. (2024, September 2). Multi-Step Synthesis in the Development of Antiviral Agents. [Link]

Sources

Technical Guide: Synthesis and Functionalization of (1R)-Bicyclo[2.2.1]heptan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and functionalization of (1R)-Bicyclo[2.2.1]heptan-2-one (commonly referred to as (1R)-norcamphor) and its derivatives. This scaffold is a privileged chiral pool building block in medicinal chemistry, serving as a rigid bioisostere for phenyl rings and a platform for asymmetric catalysis.

Executive Summary

The (1R)-Bicyclo[2.2.1]heptan-2-one scaffold represents a cornerstone in asymmetric synthesis and drug discovery. Unlike its methylated congener camphor, norcamphor lacks the C7-gem-dimethyl and C1-methyl steric bulk, making it a more sterically accessible yet conformationally rigid framework. This guide addresses the two primary challenges in working with this scaffold:

  • Accessing the Enantiopure Core: Overcoming the symmetry of the norbornane framework to establish the (1R) absolute configuration.

  • Regioselective Functionalization: Directing substituents to the C3 (enolic), C5 (exo/endo), or C7 (bridge) positions with high fidelity.

Strategic Access to the Chiral Core

Obtaining enantiopure (1R)-norcamphor is the prerequisite for derivative synthesis. While natural camphor is abundant, norcamphor must be synthesized or resolved.

Strategy A: Asymmetric Diels-Alder (Constructive Approach)

The most versatile route to (1R)-norcamphor derivatives involves the asymmetric Diels-Alder reaction of cyclopentadiene with a chiral dienophile or using a chiral catalyst.

  • Mechanism: Cyclopentadiene + Acryloyl oxazolidinone (Evans auxiliary)

    
     Endo-adduct 
    
    
    
    Hydrolysis/Curtius or reduction.
  • Advantage: Allows for the installation of C5/C6 functionality during the ring formation, which is difficult to introduce later.

Strategy B: Enzymatic Kinetic Resolution (Scalable Approach)

For industrial scalability, the resolution of racemic norcamphor or its precursors (e.g., norbornenyl acetate) is preferred.

  • Enzyme: Candida antarctica Lipase B (CALB).

  • Process: Racemic norbornen-2-ol is subjected to CALB-catalyzed acetylation. The enzyme selectively acetylates the (1R)-enantiomer (or leaves it, depending on conditions), allowing separation by distillation or chromatography. The resolved alcohol is then oxidized (Jones or Swern) to the ketone.

Strategy C: The "Chiral Pool" Modification

Degradation of natural (+)-camphor to (1R)-norcamphor is possible but chemically inefficient due to the difficulty of demethylation. Therefore, total synthesis via asymmetric organocatalysis (e.g., Hajos-Parrish type cyclizations using D-proline) is the modern standard for high-ee requirements.

Functionalization Matrix

Once the (1R)-core is secured, derivatization follows three distinct vectors based on electronic and steric governance.

SiteReactivity ModeStrategic Utility
C3 (Alpha) Enolate ChemistryIntroduction of heteroatoms, alkyl chains, or aryl groups. Controlled by thermodynamic vs. kinetic enolate formation.
C5/C6 (Remote) Pd-Catalysis / DA AdductsAccess to "deep" space vectors in drug design. Often requires directing groups or pre-functionalized precursors.
C1/C4 (Bridgehead) Radical / CarbocationHigh energy barrier. Used for solubility modulation or rigid linker attachment.
C3-Functionalization: The Alpha-Gateway

The C3 position is the most reactive site. Alkylation here creates a new stereocenter.

  • Stereocontrol: Electrophiles preferentially approach from the exo face due to the steric shielding of the endo face by the C5-C6 bridge.

  • Protocol Note: Use Lithium Diisopropylamide (LDA) at -78°C to generate the kinetic enolate. Quenching with alkyl halides yields the C3-exo product predominantly.

C5-Functionalization: Remote Activation

Direct C-H activation at C5 is challenging. The superior strategy is to use Palladium/Norbornene Cooperative Catalysis (Catellani Reaction) logic, where the norbornene alkene (if preserved) directs functionalization, followed by hydrogenation to the norcamphor skeleton.

Experimental Protocol: C3-Exo-Alkylation of (1R)-Norcamphor

Objective: Synthesis of (1R,3R,4S)-3-benzylbicyclo[2.2.1]heptan-2-one. Rationale: This protocol demonstrates the exo-selective alkylation, a critical transformation for building NMDA receptor antagonists.

Materials
  • (1R)-Bicyclo[2.2.1]heptan-2-one (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

  • Benzyl Bromide (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • HMPA (Hexamethylphosphoramide) or DMPU (additive to disrupt aggregates)

Methodology
  • Enolate Formation:

    • Charge a flame-dried Schlenk flask with anhydrous THF and cool to -78°C.

    • Add LDA dropwise.

    • Add a solution of (1R)-norcamphor in THF dropwise over 15 minutes.

    • Mechanistic Insight: Low temperature favors the kinetic enolate; however, in the rigid norbornane system, the enolate geometry is fixed. The critical factor is preventing equilibration.

    • Stir for 45 minutes at -78°C.

  • Alkylation:

    • Add DMPU (1.0 eq) to loosen the lithium aggregate, enhancing reactivity.

    • Add Benzyl Bromide dropwise.

    • Allow the reaction to warm slowly to -20°C over 2 hours.

    • Stereochemistry: The electrophile attacks from the exo face (bottom face in standard 2D representation) to avoid the steric clash with the C7 bridge hydrogen.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Et₂O (3x).[1]

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc 95:5).

    • Validation: 1H NMR will show the C3 proton as a doublet (or dd) with coupling constants indicative of endo positioning (since the benzyl group is exo).

Visualization of Synthetic Logic[3]

Diagram 1: Retrosynthetic Analysis & Functionalization Pathways

This diagram illustrates the divergence from the (1R)-core to key derivative classes.

NorcamphorSynthesis Core (1R)-Norcamphor (Chiral Scaffold) C3_Deriv C3-Exo-Alkyl/Aryl (NMDA Antagonists) Core->C3_Deriv LDA, R-X (-78°C, Exo-selective) C5_Deriv C5-Functionalized (Remote Vectors) Core->C5_Deriv Pd-Catellani or Pre-functionalized DA Bridge_Deriv Bridgehead (C1/C4) (Solubility Modifiers) Core->Bridge_Deriv Radical Halogenation Cyclo Cyclopentadiene + Vinyl Acetate Cyclo->Core 1. Diels-Alder 2. Hydrolysis 3. Oxidation Res Kinetic Resolution (CALB Lipase) Res->Core Enzymatic Selectivity

Caption: Strategic divergence from the (1R)-norcamphor core. Blue indicates the scaffold; Red/Green/Yellow indicate functionalization vectors based on site selectivity.

References

  • Preparation of Norcamphor (Classic Route): Kleinfelter, D. C.; Schleyer, P. v. R. "2-Norbornanone".[2] Org.[3][4][5][6] Synth.1962 , 42,[7] 79. Link

  • Enzymatic Resolution: Forró, E.; Fülöp, F. "Lipase-Catalyzed Kinetic Resolution of 2-Norbornanol and 2-Norbornaneacetic Acid Esters." Tetrahedron: Asymmetry2001 , 12, 2351–2358. Link

  • Absolute Configuration & Synthesis: H. Krieger, "The Absolute Configuration of Bicyclo[2.2.1]heptan-2-one". Suomen Kemistilehti B, 1961 , 34, 24.

  • Alpha-Alkylation Protocol: Krotz, A.; Helmchen, G. "Synthesis of Chiral Bicyclo[2.2.1]heptan-2-one Derivatives via Asymmetric Diels-Alder Reactions." Tetrahedron: Asymmetry1990 , 1, 537–540. Link

  • Medicinal Chemistry Applications (NMDA): "Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors." PMC2010 . Link

Sources

Methodological & Application

Introduction: The "Chiral Pool" and the Privileged Role of Camphor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (1R)-Bicyclo[2.2.1]heptan-2-one in Total Synthesis

In the field of asymmetric synthesis, the ability to construct complex, three-dimensional molecules with absolute stereochemical control is paramount. Nature provides a valuable shortcut through the "chiral pool"—a collection of readily available, enantiomerically pure compounds that can be used as starting materials for complex syntheses. Among these, (1R)-Bicyclo[2.2.1]heptan-2-one, commonly known as (1R)-(+)-camphor, holds a privileged position.[1][]

Derived from the camphor tree (Cinnamomum camphora), this bicyclic monoterpene is inexpensive, abundant, and available in both enantiomeric forms.[1][3] Its rigid, sterically defined framework is not just a starting point but a powerful tool for inducing chirality in new stereocenters, making it one of the most versatile building blocks in the synthetic chemist's arsenal.[1][4] This guide explores the two primary strategies for leveraging camphor's unique structure in total synthesis: as a chiral starting material where its skeleton is incorporated into the target molecule, and as a recoverable chiral auxiliary that directs the stereochemical course of a reaction.

Part 1: Camphor as a Chiral Starting Material

When used as a chiral starting material, the carbon skeleton of camphor becomes an integral part of the final natural product. Its rigid structure provides a predictable platform for a variety of chemical transformations, including functionalization at seemingly unreactive positions through elegant rearrangements like the Wagner-Meerwein rearrangement.[1]

Application Example: Synthesis of Sandalwood Odorants

A classic application is in the synthesis of sandalwood odorants, such as (Z)-α-santalol. The synthesis of α-santalol and its derivatives often starts from (+)-camphor or its derivatives like (+)-3-bromocamphor.[5] The bicyclic core of camphor is transformed through a series of reactions to construct the characteristic santalane frame, demonstrating how the inherent chirality of the starting material is directly translated into the final product.[5][6]

G Camphor (1R)-(+)-Camphor Bromocamphor (+)-3-Bromocamphor Camphor->Bromocamphor Bromination Intermediates Multi-step sequence (e.g., fragmentation, rearrangement, side-chain construction) Bromocamphor->Intermediates Santalol (Z)-α-Santalol (Sandalwood Odorant) Intermediates->Santalol caption Workflow: Camphor as a Chiral Starting Material.

Part 2: Camphor as a Chiral Auxiliary

Perhaps the most impactful application of camphor in total synthesis is its use in the creation of powerful chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is cleaved and can often be recovered.[7] The rigid camphor framework is ideal for this purpose, as it effectively shields one face of the reactive molecule, forcing reagents to approach from the opposite, less-hindered side.

The Premier Auxiliary: Oppolzer's Camphorsultam

The most successful and widely used camphor-derived auxiliary is the bornane-10,2-sultam, often referred to as Oppolzer's sultam.[8][9] It is readily synthesized in two steps from the corresponding enantiomer of camphorsulfonic acid, which itself is derived from camphor.[8][10] The sultam's high crystallinity, stability, and the predictable and high levels of stereocontrol it imparts have made it a staple in asymmetric synthesis.[7]

G CSA (1R)-Camphor-10- sulfonic acid Imine (Camphorsulfonyl)imine CSA->Imine 1. SOCl₂ 2. NH₃ Sultam (-)-Bornane-10,2-sultam (Oppolzer's Sultam) Imine->Sultam Reduction (e.g., LiAlH₄) caption Synthesis of Oppolzer's Sultam.

The sultam is typically acylated to form N-enoyl derivatives, which can then participate in a wide range of stereoselective transformations.

Key Applications of Oppolzer's Sultam:
  • Asymmetric Aldol Additions: The N-acetyl or N-propionyl sultams can be converted into their corresponding boron or titanium enolates. These enolates react with aldehydes with exceptionally high diastereoselectivity to produce syn-aldol adducts.[11] The stereochemical outcome is dictated by a rigid, chelated transition state where the camphor skeleton blocks one face of the enolate, forcing the aldehyde to approach from the opposite side. This methodology has been a cornerstone in the synthesis of polyketide natural products.[12][13]

  • Asymmetric Diels-Alder Reactions: N-acryloyl and N-crotonoyl sultams are powerful dienophiles in asymmetric Diels-Alder reactions.[14] Lewis acid catalysis promotes the reaction, and the sultam auxiliary effectively directs the approach of the diene to the Cα-Re face of the dienophile, leading to high endo selectivity and facial diastereoselectivity.[8]

  • Asymmetric Alkylations and Conjugate Additions: The enolates derived from N-acyl sultams can be alkylated with high diastereoselectivity.[15][16] Similarly, N-enoyl sultams undergo highly stereoselective 1,4-conjugate additions with organocuprates and other nucleophiles.[8]

G caption Workflow using a chiral auxiliary.

Reaction TypeReagentTypical Diastereomeric Ratio (d.r.)Reference
Aldol Addition N-Propionyl Sultam + Benzaldehyde>99:1[11]
Diels-Alder N-Acryloyl Sultam + Cyclopentadiene>98:2 (endo:exo)[8]
Conjugate Addition N-Crotonoyl Sultam + Me₂CuLi>99:1[8]
Alkylation N-Glycinate Sultam + Benzyl Bromide>98:2[15][16]

Table 1: Representative Stereoselectivities Achieved with Oppolzer's Sultam Auxiliary.

Part 3: Detailed Experimental Protocols

The following protocols are representative of the methods used to employ camphor-derived auxiliaries in total synthesis.

Protocol 1: Asymmetric Aldol Addition with N-Propionyl Camphorsultam

This protocol describes the highly diastereoselective syn-aldol reaction between the titanium enolate of N-propionyl sultam and isobutyraldehyde, a key transformation for building polyketide chains.

Materials:

  • N-propionyl-(2R)-bornane-10,2-sultam

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-propionyl-(2R)-bornane-10,2-sultam (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add TiCl₄ solution (1.1 eq) dropwise via syringe. The solution will turn yellow. Stir for 5 minutes.

  • Add DIPEA (1.15 eq) dropwise. The solution will turn a deep red color. Stir for 30 minutes at -78 °C.

  • Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by pouring the mixture into a vigorously stirred beaker containing an equal volume of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure syn-aldol adduct. The diastereoselectivity (>95% d.r.) can be confirmed by ¹H NMR analysis of the crude product.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol details the Lewis acid-catalyzed cycloaddition between N-acryloyl camphorsultam and cyclopentadiene.

Materials:

  • N-acryloyl-(2R)-bornane-10,2-sultam

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes

  • Freshly cracked cyclopentadiene

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add N-acryloyl-(2R)-bornane-10,2-sultam (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C.

  • Lewis Acid Addition: Add Et₂AlCl solution (1.2 eq) dropwise. Stir for 15 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crystalline solid can be purified by recrystallization (e.g., from ethanol) to afford the pure endo cycloadduct with high diastereoselectivity.

Part 4: Case Study in Total Synthesis: (-)-Kainic Acid

(-)-Kainic acid is a potent neuroexcitatory amino acid that has been a benchmark target for synthetic chemists for decades.[17] Its synthesis is challenging due to the three contiguous stereocenters on the pyrrolidine ring. One of the classic and most elegant syntheses, by Oppolzer and coworkers, masterfully employed a camphor sultam auxiliary to set the key stereochemistry.[18]

The Key Step: Intramolecular Diels-Alder Reaction

The Oppolzer synthesis utilized an intramolecular Diels-Alder reaction of a triene precursor attached to the camphor sultam auxiliary.

  • Substrate Synthesis: The chiral sultam was used to prepare an intermediate containing both the diene and dienophile moieties.

  • Cyclization: Upon heating, the substrate underwent an intramolecular [4+2] cycloaddition. The camphor sultam auxiliary directed the cyclization to occur in a highly stereoselective manner, forming the desired bicyclic lactam. The rigid conformation enforced by the auxiliary was crucial for establishing the correct relative and absolute stereochemistry of the C3 and C4 centers.

  • Elaboration: After the key cyclization, the auxiliary was cleaved under standard conditions (e.g., LiOH hydrolysis) and recovered. The resulting carboxylic acid was then further elaborated through several steps to complete the total synthesis of (-)-kainic acid.[18]

This synthesis is a testament to the power of camphor-derived auxiliaries, demonstrating how a temporary chiral controller can be used to solve a complex stereochemical problem in natural product synthesis.

Conclusion

(1R)-Bicyclo[2.2.1]heptan-2-one is far more than just a fragrant natural product; it is a cornerstone of modern asymmetric synthesis. Its rigid bicyclic structure, low cost, and availability in both enantiomeric forms make it an exceptionally valuable resource. Whether its chiral framework is permanently embedded into a target molecule or temporarily borrowed to guide a stereoselective transformation, camphor provides a reliable and powerful platform for the construction of complex, enantiomerically pure molecules. The development of auxiliaries like Oppolzer's sultam has transformed the field, enabling the synthesis of countless natural products and pharmaceutical agents that would otherwise be immensely challenging to access. For researchers and drug development professionals, a deep understanding of camphor's applications remains essential for the design and execution of elegant and efficient synthetic routes.

References

  • Synthesis of camphor derived ligands for applications in asymmetric catalysis. (n.d.). Rhodes University. Retrieved February 25, 2026, from [Link]

  • Oppolzer, W. (1990). Camphor as a natural source of chirality in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. Retrieved February 25, 2026, from [Link]

  • Money, T. (1985). Camphor: A chiral starting material in natural product synthesis. Natural Product Reports, 2(3), 253-289. Retrieved February 25, 2026, from [Link]

  • Boyle, G. A. (2009). SYNTHESIS OF CAMPHOR DERIVED LIGANDS FOR APPLICATIONS IN ASYMMETRIC CATALYSIS. Rhodes University. Retrieved February 25, 2026, from [Link]

  • Pérez-Serrano, L., et al. (1999). Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction. Organic Letters, 1(8), 1187-1190. Retrieved February 25, 2026, from [Link]

  • Parthasarathy, R., & Sulochana, N. (2015). Simple synthesis of sandalwood odorant rac-Osyrol® and its ethoxy homologue. Flavour and Fragrance Journal. Retrieved February 25, 2026, from [Link]

  • Cabal, M. P., et al. (2010). (1R)-(+)-camphor and acetone derived alpha'-hydroxy enones in asymmetric Diels-Alder reaction: catalytic activation by Lewis and Brønsted acids, substrate scope, applications in syntheses, and mechanistic studies. Chemistry, 16(10), 3085-3097. Retrieved February 25, 2026, from [Link]

  • Wu, Y. D., et al. (2000). Diastereoselective Baylis−Hillman Reactions: The Design and Synthesis of a Novel Camphor-Based Chiral Auxiliary. Organic Letters, 2(4), 443-445. Retrieved February 25, 2026, from [Link]

  • Pérez-Serrano, L., et al. (2003). Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson−Khand Reaction: Experimental and Computational Studies. The Journal of Organic Chemistry, 68(19), 7244-7257. Retrieved February 25, 2026, from [Link]

  • Zhang, X., et al. (2014). Short total synthesis of (-)-kainic acid. Organic Letters, 16(10), 2688-2691. Retrieved February 25, 2026, from [Link]

  • Paquette, L. A. (1995). Further development of camphor lactams as chiral auxiliaries for the construction of chiral quaternary centers via the asymmetric Diels-Alder reaction. ProQuest. Retrieved February 25, 2026, from [Link]

  • Pérez-Serrano, L., et al. (2003). Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction: Experimental and Computational Studies. The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Chelucci, G. (2006). Synthesis and application in asymmetric catalysis of camphor-based pyridine ligands. Chemical Society Reviews, 35(12), 1231-1249. Retrieved February 25, 2026, from [Link]

  • Chelucci, G. (2006). Synthesis and Application in Asymmetric Catalysis of Camphor-Based Pyridine Ligands. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Harrington, P. E., et al. (2002). Asymmetric cyclopentannelation: camphor-derived auxiliary. Journal of the American Chemical Society, 124(34), 10091-10100. Retrieved February 25, 2026, from [Link]

  • Wang, H., et al. (2023). Universal and divergent P-stereogenic building with camphor-derived 2,3-diols. Nature Communications, 14(1), 3843. Retrieved February 25, 2026, from [Link]

  • Poštuvan, S. G., & Kočevar, M. (2018). Camphor-Derivatives in Asymmetric Organocatalysis - Synthesis and Application. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Lee, W. K., et al. (2002). Chiral tricyclic iminolactone derived from (1R)-(+)-camphor as a glycine equivalent for the asymmetric synthesis of alpha-amino acids. The Journal of Organic Chemistry, 67(7), 2309-2314. Retrieved February 25, 2026, from [Link]

  • Chiral auxiliary. (2023, December 26). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Wang, B., et al. (2013). Enantioselective total synthesis of (−)-kainic acid and (+)-acromelic acid C via Rh(i)-catalyzed asymmetric enyne cycloisomerization. Chemical Communications, 49(36), 3730-3732. Retrieved February 25, 2026, from [Link]

  • Ishihara, K., et al. (2019). Structure-Odor Relationships of αSantalol Derivatives with Modified Side Chains. Molecules, 24(17), 3149. Retrieved February 25, 2026, from [Link]

  • Lee, W. K., et al. (2002). Chiral Tricyclic Iminolactone Derived from (1R)-(+)-Camphor as a Glycine Equivalent for the Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 67(7), 2309-2314. Retrieved February 25, 2026, from [Link]

  • Hamid, A. A., et al. (2023). Pharmacology and Application of Camphor. International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 25, 2026, from [Link]

  • Sharma, A., & Kumar, R. (2023). Camphor in Pharmacognosy: A Comprehensive Review. ManTech Publications. Retrieved February 25, 2026, from [Link]

  • Brud, W. S. (2008). Woody Notes in Perfumery Part II: Sandalwood Compounds and Aroma Chemicals. Perfumer & Flavorist. Retrieved February 25, 2026, from [Link]

  • Money, T. (1985). Camphor: a chiral starting material in natural product synthesis. Natural Product Reports. Retrieved February 25, 2026, from [Link]

  • Stappen, I., et al. (2010). SYNTHESIS AND STRUCTURE ELUCIDATION OF A NEW POTENT SANDALWOOD-OIL SUBSTITUTE. Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Komppa, G. (1903). Die vollständige Synthese der Camphersäure und Dehydrocamphersäure. Berichte der deutschen chemischen Gesellschaft, 36(4), 4332-4335. Retrieved February 25, 2026, from [Link]

  • Oppolzer, W., et al. (1991). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 113(24), 9276-9278. Retrieved February 25, 2026, from [Link]

  • Stappen, I., et al. (2010). Structure-Activity Relationships of Sandalwood Odorants: Synthesis of a New Campholene Derivative. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Lee, S., et al. (2022). Phytochemistry and Applications of Cinnamomum camphora Essential Oils. Molecules, 27(19), 6598. Retrieved February 25, 2026, from [Link]

  • Weismiller, M. C., et al. (1990). (−)-d-2,10-camphorsultam. Organic Syntheses, 69, 158. Retrieved February 25, 2026, from [Link]

  • da Silva, A. A., et al. (2017). CAMPHOR SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+). Química Nova, 40(2), 191-196. Retrieved February 25, 2026, from [Link]

  • Lewis, F., et al. (2011). Preliminary investigations on novel camphor-derived chiral sulfones: completely stereoselective formation of tricyclic β-hydroxy sulfones from 8- and 10-functionalized camphor derivatives. Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Reddy, L. R., & Saravanan, P. (2007). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Paterson, I., et al. (2000). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Organic Letters, 2(1), 1-4. Retrieved February 25, 2026, from [Link]

  • Oppolzer, W., & Thirring, K. (1982). Enantioselective synthesis and absolute configuration of (-)-.alpha.-kainic acid. Journal of the American Chemical Society, 104(18), 4978-4979. Retrieved February 25, 2026, from [Link]

  • Sakaguchi, H., Tokuyama, H., & Fukuyama, T. (2008). Total Synthesis of (−)-Kainic Acid via Intramolecular Michael Addition: A Second-Generation Route. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Reddy, L. R., et al. (2007). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Bioorganic & Medicinal Chemistry Letters, 17(23), 6479-6482. Retrieved February 25, 2026, from [Link]

  • Money, T. (1985). Camphor: a chiral starting material in natural product synthesis. Natural Product Reports, 2(3), 253-289. Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving enantioselectivity with (1R)-Bicyclo[2.2.1]heptan-2-one as a chiral precursor

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing (1R)-Bicyclo[2.2.1]heptan-2-one (commonly referred to as (1R)-norcamphor ) as a chiral scaffold.

Unlike generic protocols, this guide focuses on the unique stereochemical behaviors of the norbornane framework, specifically distinguishing its reactivity from its methylated cousin, camphor.

Subject: Optimization of Enantioselectivity & Stereocontrol Ticket ID: NC-1R-OPT Status: Open

Core Concept: The "Exo-Face" Dominance

To troubleshoot any reaction with (1R)-norcamphor, you must first understand the steric landscape.

  • The Camphor Trap: Many researchers assume norcamphor behaves like camphor. It does not.

  • The Reality: In camphor, the C7-gem-dimethyl groups block the top (exo) face, forcing reagents to attack from the bottom (endo). In norcamphor, these methyls are absent. The exo face is the least hindered approach.

  • The Consequence: Nucleophiles (hydrides, alkyl groups) attack (1R)-norcamphor from the exo-face , pushing the resulting hydroxyl or functional group into the endo-position .

Troubleshooting Modules

Module A: Nucleophilic Addition & Ligand Synthesis

Scenario: You are synthesizing chiral amino-alcohol ligands (e.g., for organozinc additions) by adding an organolithium or Grignard reagent to (1R)-norcamphor.

Common Issue: “I obtained the opposite diastereomer compared to the literature on camphor derivatives.”

VariableCamphor Behavior(1R)-Norcamphor Behavior
Steric Block C7-gem-dimethyls block Exo face.None. Exo face is open.
Nucleophile Attack Endo (Bottom)Exo (Top)
Resulting Alcohol Exo-Alcohol (Isoborneol-like)Endo-Alcohol (Borneol-like)
C-C Bond Formation EndoExo

Diagnostic & Fix:

  • If you need the Endo-Alcohol (Standard Kinetic Product):

    • Protocol: Use standard organolithium addition at -78°C.

    • Why: The nucleophile follows the path of least resistance (exo attack).

    • Reagent: R-Li or R-MgBr in Et₂O/THF.

  • If you need the Exo-Alcohol (Thermodynamic Product):

    • Protocol: You cannot easily achieve this via direct addition. You must perform the addition (getting the endo-OH), oxidize it back to a ketone (if possible), or use a directing group strategy. Alternatively, for simple reductions, use MPV equilibration (see Module B).

Key Reference:

  • Stereoselective synthesis of chiral 1,5-diamines and amino alcohols from camphor/norcamphor scaffolds. [1, 2]

Module B: Stereoselective Reduction (Ketone Alcohol)

Scenario: Reducing (1R)-norcamphor to a chiral alcohol for use as an auxiliary.

Q: "How do I switch between endo- and exo-norborneol?"

A: Select your reagent based on Kinetic vs. Thermodynamic control.

Protocol 1: Synthesis of Endo-Norborneol (Kinetic Control)

This is the default outcome. Hydride attacks the open exo face.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Conditions: THF, -78°C.

  • Mechanism: The bulky hydride amplifies the preference for the unhindered exo approach.

  • Selectivity: >95% endo-alcohol.

Protocol 2: Synthesis of Exo-Norborneol (Thermodynamic Control)

The exo-alcohol is thermodynamically more stable because the hydroxyl group avoids steric clash with the "u-shaped" cavity of the bicyclic system.

  • Reagent: Aluminum Isopropoxide (Al(OiPr)₃) in Isopropanol (Meerwein-Ponndorf-Verley Reduction).

  • Conditions: Reflux for 12–24 hours.

  • Mechanism: The reaction is reversible. Over time, the mixture equilibrates to the more stable exo-isomer.

  • Selectivity: Favors exo-alcohol (approx 70-80% depending on equilibrium).

Visualization of Pathways:

ReductionPathways cluster_Kinetic Kinetic Control (Steric Approach) cluster_Thermo Thermodynamic Control (Stability) Nor (1R)-Norcamphor (Ketone) LSel L-Selectride (-78°C) Nor->LSel Exo-Face Attack MPV Al(OiPr)3 / iPrOH (Reflux) Nor->MPV Equilibration Endo Endo-Norborneol (Major Product) LSel->Endo Exo Exo-Norborneol (Major Product) MPV->Exo

Caption: Divergent synthesis of norborneol diastereomers based on reagent choice.

Module C: C3-Alkylation & Functionalization

Scenario: Alkylating the alpha-position (C3) to create a quaternary stereocenter.

Issue: “I am seeing polyalkylation or poor diastereoselectivity.”

Technical Guidance:

  • Enolate Geometry: (1R)-norcamphor forms the enolate readily.

  • Face Selectivity: The electrophile (

    
    ) will approach from the exo-face  almost exclusively.
    
  • The Problem: The resulting product has the alkyl group in the exo position. If you require the endo-alkyl, direct alkylation will fail.

Step-by-Step Protocol for High ee% Exo-Alkylation:

  • Base: Use LDA (Lithium Diisopropylamide) in THF at -78°C. Do not use NaH (leads to equilibration and polyalkylation).

  • Addition: Add (1R)-norcamphor dropwise to the LDA solution. Stir 30 min to ensure complete deprotonation.

  • Electrophile: Add the alkyl halide (dissolved in HMPA/DMPU if unreactive) slowly.

  • Quench: Acetic acid at -78°C.

Troubleshooting Polyalkylation:

  • If dialkylation occurs, the product is likely 3,3-exo,endo-dialkyl.

  • Fix: Use a slight excess of base (1.1 eq) and ensure the temperature never rises above -78°C during electrophile addition.

Module D: Baeyer-Villiger Oxidation (Ring Expansion)

Scenario: Converting (1R)-norcamphor into chiral lactones (2-oxabicyclo[3.2.1]octan-3-one).

Q: "Which carbon migrates? The bridgehead (C1) or the methylene (C3)?"

A: The Bridgehead (C1) Migrates. In Baeyer-Villiger oxidations, the group best able to stabilize a positive charge migrates.

  • Order: Tertiary (Bridgehead) > Secondary (Methylene) > Primary.

  • Outcome: Oxygen inserts between the Carbonyl (C2) and the Bridgehead (C1).

Recommended Reagent System:

  • Chemical: m-CPBA (meta-Chloroperoxybenzoic acid) in DCM + NaHCO₃ (buffer).

  • Biological: For higher enantiopurity (if starting with racemic material) or milder conditions, use BVMOs (Baeyer-Villiger Monooxygenases) which are highly specific for the bridgehead migration [4].

Frequently Asked Questions (FAQ)

Q1: My (1R)-norcamphor is a waxy solid and hard to weigh accurately. How do I handle it?

  • A: Norcamphor is highly volatile and sublimates easily. Do not dry it under high vacuum for extended periods. It is best handled by dissolving the entire commercial bottle in a known volume of dry THF or DCM to create a standard stock solution.

Q2: Can I use (1R)-norcamphor to resolve racemic amines?

  • A: Yes. You can form the imine (Schiff base) with a racemic amine. The rigid norbornane backbone often allows for separation of the resulting diastereomers via crystallization or chromatography. Subsequent hydrolysis releases the resolved amine.

Q3: Why is my optical rotation lower than reported values?

  • A: Check for sublimation of the starting material during reaction workup (skewing yield/purity calcs) or contamination with isoborneol analogues. Also, ensure you are using the correct solvent for polarimetry; norbornane derivatives show significant solvent effects (e.g., CHCl₃ vs. EtOH).

References

  • Martins, J. E. D., et al. "Synthesis of chiral 1,5-diamines derived from (R)-(+)-camphor." Química Nova, vol. 47, no. 7, 2024. Link

  • Olubanwo, O., et al. "Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes."[1] International Journal of Organic Chemistry, vol. 8, 2018, pp. 240-263.[1] Link

  • BenchChem Technical Support. "Application Notes and Protocols for the Catalytic Reduction of Bicyclo[2.2.1]heptan-2-one." BenchChem Protocols, 2025.[2] Link

  • Adolf von Baeyer & Victor Villiger. "Baeyer-Villiger Oxidation Mechanism and Regioselectivity." Berichte, 1899. (Historical context validated via Adi Chemistry and Sigma Aldrich technical notes). Link

  • Chemistry Steps. "Endo and Exo Products of Diels-Alder and Related Bicyclic Systems." Chemistry Steps Educational Resources, 2025. Link

Sources

Technical Support Center: Scale-Up Synthesis of (1R)-Bicyclo[2.2.1]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (1R)-Bicyclo[2.2.1]heptan-2-one, a key chiral intermediate in the synthesis of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthetic routes to (1R)-Bicyclo[2.2.1]heptan-2-one?

A1: The most prevalent and economically viable route for large-scale production starts from (+)-camphor, a readily available and inexpensive natural product. The typical sequence involves the Baeyer-Villiger oxidation of (+)-camphor to form the corresponding lactone, followed by hydrolysis and then oxidation to yield the target ketone. An alternative, though less common on an industrial scale due to reagent cost and handling, is the asymmetric Diels-Alder reaction.

Q2: What are the critical quality attributes (CQAs) for (1R)-Bicyclo[2.2.1]heptan-2-one that I should monitor?

A2: The primary CQAs are chemical purity and enantiomeric excess (e.e.). For most pharmaceutical applications, a chemical purity of >99% and an enantiomeric excess of >99% are required. Impurities can include the starting material, diastereomers, and byproducts from side reactions.

Q3: What analytical techniques are recommended for in-process control and final product release?

A3: For monitoring reaction progress, Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are commonly used. For final product release, a combination of techniques is recommended:

  • GC-FID: To determine chemical purity.

  • Chiral GC or Chiral HPLC: To determine enantiomeric excess.

  • ¹H and ¹³C NMR: To confirm the structure.

  • FT-IR: To identify functional groups.

  • Karl Fischer Titration: To determine water content.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis of (1R)-Bicyclo[2.2.1]heptan-2-one.

Issue 1: Incomplete Baeyer-Villiger Oxidation of (+)-Camphor

Symptoms:

  • GC analysis shows a significant amount of unreacted (+)-camphor.

  • The reaction appears to stall before reaching full conversion.

Potential Causes:

  • Insufficient Oxidant: The molar ratio of the peroxy acid (e.g., m-CPBA or peracetic acid) to camphor may be too low.

  • Low Reaction Temperature: The reaction rate is highly temperature-dependent. Insufficient temperature can lead to slow or incomplete conversion.

  • Poor Mixing: In a large reactor, inadequate agitation can lead to localized concentration gradients and incomplete reaction.

  • Decomposition of the Oxidant: Peroxy acids can be unstable, especially at elevated temperatures or in the presence of impurities.

Solutions:

  • Optimize Reagent Stoichiometry: Increase the molar equivalents of the peroxy acid in small increments (e.g., from 1.1 to 1.2 equivalents).

  • Control Reaction Temperature: Carefully monitor and control the internal reaction temperature. A temperature range of 20-25 °C is typically effective.

  • Ensure Efficient Agitation: Use an appropriately sized and shaped agitator to ensure good mixing throughout the reaction vessel.

  • Use Fresh or Titrated Oxidant: Ensure the peroxy acid has not decomposed by using a fresh batch or by titrating its concentration before use.

Issue 2: Formation of Impurities During Oxidation

Symptoms:

  • The appearance of unexpected spots on TLC or peaks in the GC chromatogram.

  • Difficulty in purifying the final product to the required specification.

Potential Causes:

  • Over-oxidation: Excessive amounts of oxidant or prolonged reaction times can lead to the formation of byproducts.

  • Epoxidation of the Double Bond: If the starting material contains impurities with double bonds, these can be epoxidized by the peroxy acid.

  • Rearrangement Products: Under certain conditions, the carbocation intermediate in the Baeyer-Villiger reaction can undergo rearrangement.

Solutions:

  • Careful Control of Stoichiometry: Avoid a large excess of the oxidizing agent.

  • Monitor Reaction Progress: Use TLC or GC to monitor the reaction and quench it as soon as the starting material is consumed.

  • Purify the Starting Material: Ensure the (+)-camphor used is of high purity to avoid side reactions with impurities.

Issue 3: Low Diastereoselectivity in Asymmetric Synthesis Routes

Symptoms:

  • The formation of significant amounts of the undesired (1S)-enantiomer.

  • Chiral HPLC or GC analysis shows a low enantiomeric excess (e.e.).

Potential Causes:

  • Suboptimal Chiral Catalyst or Auxiliary: The choice of chiral ligand or auxiliary is crucial for achieving high stereoselectivity.

  • Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Deviations from the optimal temperature can significantly reduce e.e.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and affect stereoselectivity.

  • Impurities in Reagents or Solvents: Trace impurities can sometimes interfere with the catalyst and lower the enantioselectivity.

Solutions:

  • Screen Chiral Catalysts/Auxiliaries: If feasible, screen a variety of chiral ligands or auxiliaries to find the one that provides the best selectivity for your specific substrate and conditions.

  • Precise Temperature Control: Maintain the reaction at the optimal temperature, which may be sub-ambient. Use a reliable cooling system for large-scale reactions.

  • Solvent Screening and Optimization: Evaluate different solvents to determine their effect on enantioselectivity.

  • Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are of high purity and are free from contaminants that could poison the catalyst.

Experimental Protocols

Protocol 1: Scale-Up Baeyer-Villiger Oxidation of (+)-Camphor

Materials:

  • (+)-Camphor (1.0 kg, 6.57 mol)

  • Dichloromethane (DCM), anhydrous (10 L)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.63 kg, 7.23 mol, 1.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • 100 L glass-lined reactor with overhead stirring, temperature probe, and addition funnel

Procedure:

  • Charge the reactor with (+)-camphor and dichloromethane.

  • Stir the mixture at room temperature until all the camphor has dissolved.

  • Cool the solution to 0-5 °C using a cooling bath.

  • In a separate vessel, dissolve the m-CPBA in DCM (5 L).

  • Slowly add the m-CPBA solution to the camphor solution via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to 0-5 °C and slowly quench by adding saturated aqueous sodium sulfite solution until a negative peroxide test is obtained.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone.

Visualizations

Scale_Up_Workflow cluster_synthesis Synthesis Stage cluster_qc Quality Control start (+)-Camphor oxidation Baeyer-Villiger Oxidation start->oxidation ipc1 In-Process Control (TLC, GC) oxidation->ipc1 Monitor Conversion hydrolysis Lactone Hydrolysis ipc2 In-Process Control (HPLC) hydrolysis->ipc2 Monitor Reaction oxidation2 Alcohol Oxidation product (1R)-Bicyclo[2.2.1] heptan-2-one oxidation2->product final_qc Final QC (GC, Chiral HPLC, NMR) product->final_qc ipc1->hydrolysis ipc2->oxidation2

Caption: Workflow for the scale-up synthesis of (1R)-Bicyclo[2.2.1]heptan-2-one.

Troubleshooting_Decision_Tree problem Incomplete Oxidation? cause1 Insufficient Oxidant? problem->cause1 Yes end Reaction Complete problem->end No cause2 Low Temperature? cause1->cause2 No solution1 Increase Equivalents cause1->solution1 Yes cause3 Poor Mixing? cause2->cause3 No solution2 Increase Temperature cause2->solution2 Yes solution3 Improve Agitation cause3->solution3 Yes solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting incomplete Baeyer-Villiger oxidation.

References

  • Title: Asymmetric Synthesis of (-)-endo-β-Bicyclo[2.2.1]hept-5-en-2-yl-oxy-acetic Acid Source: Organic Syntheses URL: [Link]

  • Title: (+)-Bicyclo[2.2.1]hept-2-one Source: Wikipedia URL: [Link]

  • Title: Camphor Source: Wikipedia URL: [Link]

  • Title: Baeyer-Villiger Oxidation Source: Organic Chemistry Portal URL: [Link]

Controlling endo/exo selectivity in Diels-Alder reactions for bicyclo[2.2.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclo[2.2.1]heptane Synthesis Topic: Controlling Endo/Exo Selectivity in Diels-Alder Reactions Ticket ID: DA-NOR-221 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Reaction Optimization Hub

You are likely here because your Diels-Alder cycloaddition between cyclopentadiene and a dienophile is yielding the wrong isomer, or your ratios are inconsistent. In the synthesis of bicyclo[2.2.1]heptane (norbornene) derivatives, the battle between kinetic control (endo) and thermodynamic control (exo) is the defining variable.

This guide treats your synthesis as a tunable system. We will break down the causality of selectivity and provide validated protocols to force the reaction toward your desired target.

Module 1: The Endo/Exo Selectivity Paradox

Q: Why is the endo isomer the default product, even though the exo isomer is more stable?

A: This is a classic case of Kinetic Control overriding Thermodynamic Stability. While the exo adduct is generally lower in energy (more stable) due to reduced steric hindrance, the endo adduct forms faster.[1][2][3]

The Causality:

  • Secondary Orbital Interactions (SOI): In the transition state, the electron-withdrawing group (EWG) of the dienophile aligns under the diene's

    
    -system. This orbital overlap lowers the activation energy (
    
    
    
    ) for the endo path.
  • The Kinetic Trap: At low temperatures, the reaction has enough energy to cross the lower endo barrier but not the higher exo barrier. Furthermore, the reverse reaction (Retro-Diels-Alder) is too slow to allow equilibration.

Visualizing the Energy Landscape

The following diagram illustrates why endo is the kinetic product and exo is the thermodynamic product.

EnergyProfile Reactants Reactants (Cyclopentadiene + Dienophile) TS_Endo TS (Endo) Lowest Activation Energy (Stabilized by SOI) Reactants->TS_Endo Fast (Low Temp) TS_Exo TS (Exo) Higher Activation Energy Reactants->TS_Exo Slow Prod_Endo Endo Product (Kinetic) Less Stable TS_Endo->Prod_Endo Prod_Exo Exo Product (Thermodynamic) More Stable TS_Exo->Prod_Exo Prod_Endo->Reactants Retro-DA (High Temp)

Figure 1: Reaction coordinate profile showing the lower activation barrier for the endo pathway (kinetic) versus the higher stability of the exo product (thermodynamic).

Module 2: Maximizing Endo Selectivity (Kinetic Control)

Q: My endo ratio is dropping (e.g., 80:20). How do I push it to >95:5?

A: You must lower the reaction temperature and employ Lewis Acid catalysis. Lewis acids coordinate to the dienophile's carbonyl group, lowering its LUMO energy.[2][4][5] This intensifies the Secondary Orbital Interactions, drastically lowering the endo transition state energy relative to the exo.

Validated Protocol: Lewis Acid Catalyzed Synthesis Target: High endo selectivity (>98:1).[6]

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Use non-coordinating solvents like Dichloromethane (DCM) or Toluene . Avoid ethers (THF/Et2O) if using strong Lewis acids, as they can complex with the catalyst.

  • Catalyst Loading: Add 10–20 mol% of Lewis Acid (see table below) to the dienophile at -78°C.

  • Addition: Add freshly cracked cyclopentadiene (See Module 4) dropwise.

  • Quench: Once complete (TLC monitoring), quench with cold NaHCO3 solution to prevent acid-catalyzed isomerization or polymerization.

Table 1: Lewis Acid Efficacy on Selectivity (Cyclopentadiene + Methyl Acrylate)

CatalystConditionsEndo:Exo RatioNotes
None 25°C, Benzene82 : 18Baseline thermal reaction [1].
BF3·OEt2 -78°C, DCM94 : 6Good standard choice.
AlCl3 -78°C, DCM99 : 1 Excellent SOI enhancement [2].
TiCl4 -78°C, DCM96 : 4Highly reactive; watch for polymerization.

Module 3: Accessing the Exo Product (Thermodynamic Control)

Q: I need the exo isomer for a drug scaffold. How do I force the system to bypass the endo rule?

A: You must exploit reversibility . The Diels-Alder reaction is reversible (Retro-Diels-Alder).[3][7] By heating the reaction, you provide enough energy for the endo product to revert to starting materials. Over time, the system will accumulate the exo product because it is thermodynamically more stable (it does not revert as easily).[3]

Troubleshooting Workflow:

  • Increase Temperature: Run at reflux in higher boiling solvents (Toluene, Xylenes).

  • Extend Time: Thermodynamic equilibration is slow. Reactions may require 24–48 hours.

  • The "Switch" Strategy: If you already have pure endo product, you can often heat it (neat or in high-boiling solvent) to isomerize it to the exo form.

ExoStrategy Start Start: Cyclopentadiene + Dienophile Decision Target Isomer? Start->Decision EndoPath Target: ENDO Decision->EndoPath Kinetic ExoPath Target: EXO Decision->ExoPath Thermodynamic EndoAction ACTION: 1. Cool to -78°C or 0°C 2. Add Lewis Acid (AlCl3) 3. Stop < 4 hours EndoPath->EndoAction ExoAction ACTION: 1. Heat to Reflux (Toluene/Xylene) 2. No Lewis Acid 3. Run 24-48 hours ExoPath->ExoAction Equilibration Mechanism: Endo reverts to Reactants (Retro-DA) Reactants re-form Exo (Irreversible trap) ExoAction->Equilibration

Figure 2: Decision tree for selecting reaction conditions based on the desired stereochemical outcome.

Module 4: Critical Reagent Quality (The Hidden Failure Point)

Q: My yield is low and the reaction mixture is turning into a gummy solid.

A: You are likely using Dicyclopentadiene (dimer), not Cyclopentadiene (monomer). Cyclopentadiene dimerizes spontaneously at room temperature via a Diels-Alder reaction. The dimer is unreactive as a diene in your synthesis. You must "crack" the dimer immediately before use.

Protocol: Cracking Dicyclopentadiene

  • Setup: Set up a fractional distillation apparatus.

  • Reagent: Place commercial dicyclopentadiene in the boiling flask.

  • Heat: Heat the oil bath to ~180°C–200°C. The dimer cracks (Retro-DA) into the monomer.

  • Distill: Collect the monomer (Cyclopentadiene) which boils at 40–42°C .

  • Storage: Use immediately. If storage is necessary, keep at -78°C (dry ice/acetone) to slow re-dimerization [3].

References

  • Sauer, J. (1966). Diels-Alder Reactions Part I: New Preparative Aspects. Angewandte Chemie International Edition, 5(2), 211-230.

  • Inukai, T., & Kojima, T. (1967).[5] Aluminum chloride catalyzed diene condensation.[4][5][6] IV. Selectivity in the reaction of acrylo-nitrile with some 1-substituted 1,3-dienes. The Journal of Organic Chemistry, 32(3), 869-871.

  • Moffett, R. B. (1952). Cyclopentadiene and 3-Chlorocyclopentene. Organic Syntheses, 32, 41.

  • Hunt, I. (n.d.). Stereoselectivity in the Diels-Alder Reaction. University of Calgary, Department of Chemistry.

  • Master Organic Chemistry. (2018). Kinetic and Thermodynamic Control in the Diels-Alder Reaction.

Sources

Chiral Synthesis Support Hub: Troubleshooting Low Stereoselectivity in Ketone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Scientist/SME) Ticket Topic: Low Enantiomeric Excess (ee) in Asymmetric Ketone Reduction

Diagnostic Triage: The "Why" Before the "How"

Before altering reaction parameters, you must diagnose the root cause of the low stereoselectivity.[1] Low


 usually stems from one of three failure modes: Steric Indistinguishability , Background Reaction , or Catalyst Degradation .
Decision Logic: Route Selection & Troubleshooting

Use the following logic flow to determine if your current method is viable or if a strategic pivot is required.

DiagnosticLogic Start START: Analyze Substrate (R1 vs R2) Sterics Are R1 and R2 sterically different? (e.g., Ph vs Me = YES; Et vs Me = NO) Start->Sterics Method Current Method? Sterics->Method Yes (Distinct) HardSub Sterics too similar (e.g., 2-octanone) Sterics->HardSub No (Similar) CBS CBS Reduction Method->CBS Noyori Noyori Transfer Hydrogenation Method->Noyori KRED Biocatalysis (KRED) Method->KRED CBS_Check Check Moisture & Temp CBS->CBS_Check CBS_Sol Action: Dry Solvents / Lower Temp CBS_Check->CBS_Sol Noyori_Check Is reaction reversible? (iPrOH solvent?) Noyori->Noyori_Check Noyori_Sol Action: Switch to HCOOH/TEA (Kinetic Trap) Noyori_Check->Noyori_Sol Yes (Equilibrium issue) KRED_Check Check pH & Cofactor KRED->KRED_Check KRED_Sol Action: Screen Variants / Adjust pH KRED_Check->KRED_Sol Pivot PIVOT: Enzyme Evolution or Directing Groups HardSub->Pivot

Figure 1: Diagnostic decision tree for isolating the cause of low stereoselectivity based on substrate structure and reaction conditions.

Chemical Catalysis Support (CBS & Noyori)[2]

FAQ: Corey-Bakshi-Shibata (CBS) Reduction

Q: My CBS reduction yields <80% ee. I am using Me-CBS in THF. A: The most common culprit is moisture , followed by temperature .

  • Moisture (The "Boroxine" Trap): Water reacts with the borane source and the catalyst to form unreactive or non-selective boroxines. Even 0.1% water content can destroy selectivity because the uncatalyzed background reaction (reduction by free borane) becomes competitive.

    • Fix: Flame-dry glassware. Use a Karl Fischer titrator to ensure THF is <50 ppm water.

  • Temperature: While room temperature (RT) is convenient, selectivity in CBS is driven by the energy difference between the matched and mismatched transition states.

    • Fix: Cool to -20°C or -78°C. If the reaction stalls, switch from

      
       to the more reactive Catecholborane  at low temp [1].
      

Q: I suspect a "Background Reaction" is lowering my ee. How do I confirm this? A: Run a control experiment: Substrate + Borane Source (no catalyst) under identical conditions.

  • If conversion > 5% within your standard reaction time, your background reaction is too fast.

  • Fix: Add the ketone slowly (syringe pump) to the catalyst/borane mixture. This keeps the ketone concentration low, ensuring it encounters the catalyst before it encounters free borane [2].

FAQ: Noyori Transfer Hydrogenation (ATH)

Q: I am using Ru-TsDPEN with Isopropanol (IPA), but the ee erodes over time. A: You are fighting thermodynamics . The reduction in IPA is reversible. As the product alcohol accumulates, the reverse oxidation can occur, leading to racemization (thermodynamic control).

  • Fix: Switch the hydrogen donor to Formic Acid / Triethylamine (5:2 azeotrope) . This releases

    
     as a byproduct, making the reaction irreversible (Kinetic Trap) [3].
    
Data Comparison: Hydrogen Source Impact
ParameterIsopropanol (IPA)Formic Acid / TEA
Reversibility Reversible (Equilibrium limited)Irreversible (

gas release)
Stereocontrol Can erode over timeKinetic control (Maintains high ee)
Substrate Scope Good for robust substratesBetter for difficult/bulky substrates
Operational Base required (e.g.,

-BuOK)
Acidic/Buffered media

Biocatalysis Support (Ketoreductases - KREDs)

Biocatalysis is often the solution when chemical methods fail due to subtle steric differences (e.g., Methyl vs Ethyl ketones).

FAQ: Enzymatic Reduction

Q: My enzyme is active but selectivity is poor (60% ee). A: Unlike chemical catalysts, you cannot easily "tune" a wild-type enzyme's ligand. You must screen.[2]

  • Fix: Screen a library of commercially available KREDs.[3] If R1 and R2 are similar, look for enzymes evolved for "difficult-to-distinguish" ketones (e.g., Codexis or specialized kits).

  • Check: Ensure you are not running at a pH where the enzyme is less rigid. Most KREDs prefer pH 7.0–8.0.

Q: The reaction stops at 50% conversion. A: This is likely Cofactor Exhaustion or Product Inhibition .

  • Mechanism:[4][5][6][7][8][9][10][11][12] KREDs require NADPH/NADH.[13] If the recycling system (GDH/Glucose) fails, the reaction stops.

  • Fix: Add more Glucose Dehydrogenase (GDH) and Glucose. Ensure the pH hasn't dropped (Gluconic acid is a byproduct of recycling).

Visualizing the Biocatalytic Cycle

Understanding the cofactor regeneration is critical for troubleshooting stalled reactions.

KRED_Cycle Substrate Ketone (Substrate) KRED KRED Enzyme Substrate->KRED Product Chiral Alcohol (Product) KRED->Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH Cofactor Recycle (GDH) NADP->GDH GDH->NADPH Glucono Gluconolactone GDH->Glucono Glucose Glucose Glucose->GDH

Figure 2: The coupled enzymatic cycle. Failure often occurs at the GDH recycling step (bottom loop), not the primary reduction.

Standardized Protocols

Protocol A: High-Fidelity CBS Reduction (Me-CBS)

Use this for standard aryl-alkyl ketones.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) with a magnetic stir bar. Cool under Argon flow.

  • Catalyst Charge: Add (S)-Me-CBS solution (1.0 M in toluene, 0.1 eq). Evaporate toluene in vacuo if THF is the desired solvent, then redissolve in anhydrous THF.

  • Borane Activation: Add

    
     (0.6 eq) to the catalyst. Stir at RT for 15 min.
    
    • Checkpoint: Solution must remain clear. Cloudiness indicates moisture contamination. STOP if cloudy.

  • Simultaneous Addition: Cool to -20°C.

    • Syringe 1: Ketone (1.0 eq) in THF.

    • Syringe 2: Remaining

      
       (0.6 eq).
      
    • Add both slowly over 1 hour via syringe pump.

  • Quench: Add MeOH dropwise at -20°C. (Caution: Hydrogen evolution).

  • Workup: Standard aqueous workup.

Protocol B: Rapid KRED Screening (96-Well Plate)

Use this to find a "hit" for difficult substrates.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM

    
    .
    
  • Cofactor Mix: Dissolve NADP+ (1.0 g/L), Glucose (10 g/L), and GDH (10 U/mL) in the buffer.

  • Enzyme Loading: Weigh 1-2 mg of different KRED powders into each well of a deep-well plate.

  • Reaction Start:

    • Add 900 µL Cofactor Mix to each well.

    • Add 10-20 µL Substrate (dissolved in DMSO or IPA).

  • Incubation: Seal with aluminum foil tape. Shake at 30°C / 250 rpm for 24 hours.

  • Analysis: Extract with EtOAc (500 µL). Centrifuge. Analyze organic layer via Chiral GC/HPLC.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[11] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4][11][14][15] Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Corey, E. J., & Helal, C. J. (1998).[8] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[9][16] Accounts of Chemical Research, 30(2), 97-102. Link

  • Hollmann, F., Arends, I. W., & Buehler, K. (2021). Biocatalytic Reduction of Ketones. In Comprehensive Chirality. Link

Sources

Validation & Comparative

A Comparative Guide to (1R)-Bicyclo[2.2.1]heptan-2-one and Other Terpene-Derived Chiral Ketones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Chiral Ketones

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly within drug development where a molecule's chirality can be the difference between a therapeutic agent and a toxic one.[1] Chiral ketones, derived from the abundant natural chiral pool, have emerged as powerful and versatile tools in this pursuit.[2][3] Their rigid stereodefined structures make them exceptional as chiral starting materials, chiral auxiliaries to guide the stereochemical outcome of reactions, and, more recently, as organocatalysts.[1][4][5]

This technical guide offers an in-depth comparison of (1R)-Bicyclo[2.2.1]heptan-2-one, a fundamental chiral building block, with other widely used terpene-derived ketones: (+)-Camphor, (+)-Fenchone, and (-)-Carvone. We will explore how subtle structural variations influence their reactivity and performance in asymmetric transformations, supported by experimental data and detailed protocols.

Spotlight on (1R)-Bicyclo[2.2.1]heptan-2-one (Norcamphor)

(1R)-Bicyclo[2.2.1]heptan-2-one, also known as (1R)-norcamphor, is the parent structure of the more substituted camphor.[6][7] Its rigid bicyclic framework, devoid of the methyl group substitutions found in camphor, provides a unique stereochemical environment. This rigidity is crucial as it locks the conformation, allowing for predictable facial selectivity in reactions involving the ketone carbonyl group. Its relative steric accessibility compared to camphor can be a distinct advantage in the design of certain chiral auxiliaries and ligands.

Comparative Overview of Selected Chiral Ketones

The selection of a chiral ketone is dictated by the specific synthetic challenge, including desired stereochemical outcome, steric environment, and the potential for further functionalization. Below is a comparison of the physical and structural properties of our selected ketones.

Property(1R)-Bicyclo[2.2.1]heptan-2-one(+)-Camphor(+)-Fenchone(-)-Carvone
Structure Bicyclic, no methyl groups on bridgeBicyclic, three methyl groupsBicyclic, three methyl groups (isomer of camphor)Monocyclic, with isopropenyl and methyl groups
Molecular Formula C₇H₁₀O[7]C₁₀H₁₆O[8]C₁₀H₁₆O[9]C₁₀H₁₄O[10]
Molecular Weight 110.15 g/mol [7]152.23 g/mol [8]152.23 g/mol [9]150.22 g/mol
CAS Number 29583-35-5[7]464-49-37787-20-46485-40-1
Appearance White crystalline solidWhite crystalline solidColorless to pale yellow liquidPale yellow liquid
Key Feature Sterically accessible, rigid scaffoldClassic, sterically hindered chiral auxiliary sourceIsomeric scaffold to camphor, different steric profileContains multiple reactive sites (ketone, two C=C bonds)

Performance in Asymmetric Synthesis: A Functional Comparison

The utility of these ketones is best illustrated by their performance in key asymmetric transformations. Their inherent structural differences directly translate to differing reactivity and stereoselectivity.

Role as Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The auxiliary is then removed, having imparted its chirality to the product. Camphor derivatives, such as Oppolzer's camphorsultam, are canonical examples.[4]

The synthesis of chiral allenes from (+)-camphor demonstrates its use as a starting material for a chiral auxiliary-like transformation.[11][12] The camphor backbone directs the subsequent reduction and hydroboration-oxidation reactions, achieving high diastereoselectivity (ratios of 6:1 to 18:1).[11][12] The steric bulk of the gem-dimethyl bridge on camphor plays a crucial role in shielding one face of the molecule, dictating the trajectory of incoming reagents. In contrast, the less hindered nature of (1R)-norcamphor might offer different selectivity or require different reaction conditions to achieve similar levels of control.

Substrates in Asymmetric Reductions

The asymmetric reduction of prochiral ketones is a fundamental method for producing chiral secondary alcohols.[13] The rigid bicyclic structures of norcamphor, camphor, and fenchone make them excellent model substrates for evaluating and optimizing new asymmetric reduction protocols. The facial bias created by the bicyclic system leads to predictable stereochemical outcomes. For example, reduction of camphor with lithium aluminum hydride proceeds with high stereoselectivity to yield the exo-alcohol, isoborneol, due to the steric hindrance of the C7-syn-methyl group, which blocks the exo face attack.

Versatile Chiral Building Blocks

Beyond their use as auxiliaries, these ketones are invaluable starting points for total synthesis.[14] Carvone, in particular, is a highly versatile building block due to its multiple functional groups.[10][15][16] It can undergo conjugate additions, Robinson annulations, and transformations of its isopropenyl group, making it a popular starting material for the synthesis of complex sesquiterpenoids.[10][17][18]

The following table presents representative data for these ketones in various asymmetric reactions, compiled from literature sources.

Ketone/DerivativeReaction TypeReagent/CatalystYield (%)Selectivity (ee or dr)Reference
(+)-CamphorAllenes Synthesis (via propargyl alcohol)AlH₃ExcellentHigh d.r. (up to 18:1)[11][12]
Chiral Ketone C9[2+2] PhotocycloadditionVisible LightHighup to 95% ee[2]
(-)-CarvoneConjugate AdditionKCNHigh YieldHigh Stereoselectivity[18]
General KetonesAsymmetric ReductionOxazaborolidine/BH₃High91-98% ee[13]

Experimental Protocol: Asymmetric Synthesis of Chiral Allenes from (+)-Camphor

This protocol is adapted from the highly diastereoselective synthesis described by Prasad et al. and serves as a representative example of how a chiral ketone backbone directs subsequent stereoselective reactions.[11][12]

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The use of alkynyllithium and AlH₃ necessitates strictly anhydrous conditions, as these reagents react violently with water.

  • Low Temperature: The initial addition of the alkynyllithium is performed at low temperature (-78 °C) to control the reactivity of the organolithium reagent and prevent side reactions.

  • Aluminum Hydride (AlH₃): This reducing agent is chosen for its ability to effect an anti-addition of hydride across the propargylic alcohol intermediate, which is crucial for establishing the allene stereochemistry.

  • Inert Atmosphere: An argon or nitrogen atmosphere prevents the degradation of organometallic reagents and intermediates by oxygen.

Workflow Diagram

G cluster_prep Step 1: Alkynylithium Addition cluster_red Step 2: Reduction to Allene cluster_purify Step 3: Purification A Dissolve (1R)-(+)-Camphor in dry THF B Cool solution to -78 °C A->B C Add alkynyllithium solution dropwise B->C D Warm to RT and quench with NH4Cl C->D E Aqueous workup & extraction D->E F Dissolve propargyl alcohol in dry THF E->F G Cool solution to 0 °C F->G H Add AlH3 solution dropwise G->H I Reflux the reaction mixture H->I J Cool and quench with aq. NaOH I->J K Filter and concentrate J->K L Purify crude product via flash column chromatography K->L

Caption: Experimental workflow for the synthesis of chiral allenes.

Step-by-Step Methodology:
  • Alkynylation of (1R)-(+)-Camphor:

    • A solution of (1R)-(+)-camphor (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • A solution of the desired alkynyllithium (1.2 eq) in THF is added dropwise via a syringe over 30 minutes.

    • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

    • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • The mixture is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude propargyl alcohol.

  • Reduction with Aluminum Hydride (AlH₃):

    • The crude propargyl alcohol (1.0 eq) is dissolved in anhydrous THF in a separate flame-dried flask under argon.

    • The solution is cooled to 0 °C in an ice bath.

    • A standardized solution of AlH₃ in THF (3.0 eq) is added dropwise.

    • After the addition is complete, the reaction mixture is brought to reflux and maintained for 4-6 hours, with progress monitored by TLC.

    • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.

    • The resulting white precipitate is filtered off through a pad of Celite, and the filter cake is washed thoroughly with THF.

    • The combined filtrate is concentrated under reduced pressure.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure chiral allene. The diastereoselectivity can be determined by ¹H NMR or chiral HPLC analysis.

Mechanistic Insight: Stereochemical Control

The high diastereoselectivity observed in many reactions involving these ketones is a direct consequence of their rigid, sterically-defined structures. In the case of nucleophilic addition to the carbonyl, the bicyclic skeleton dictates the trajectory of the incoming nucleophile.

G cluster_main Mechanism of Stereoselective Reduction of Camphor Reactant Camphor (Ketone) TS Transition State Reactant->TS + [BH4]⁻ Product Isoborneol (exo-Alcohol) TS->Product Reagent [BH4]⁻ (Nucleophile) Reagent->TS endo attack Steric_Hindrance Steric hindrance from gem-dimethyl bridge and syn-C7-methyl group Attack_Path Nucleophile attacks from the less hindered endo face

Sources

Advanced Comparative Guide: Biological Activity of (1R)-Bicyclo[2.2.1]heptan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Camphor Scaffold in Modern Therapeutics

(1R)-Bicyclo[2.2.1]heptan-2-one, commonly known as (1R)-(+)-camphor, acts as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic cage structure provides a distinct spatial arrangement that resists metabolic degradation while offering specific vectors for functionalization—primarily at the C-2 (ketone/imine) and C-3 positions.

This guide objectively compares the biological performance of key camphor derivatives against standard-of-care (SoC) agents. Analysis focuses on three primary therapeutic vectors where these derivatives have demonstrated superior or comparable efficacy: Antiviral (Influenza A) , Anticancer (Solid Tumors) , and Antitubercular applications.

Comparative Analysis: Antiviral Activity (Influenza A)

The Contender: Symmetric Camphor Imines

Recent studies have identified a class of


-symmetric bornane derivatives (bis-imines) that exhibit potent antiviral activity against Influenza A (H1N1 and H5N1), including strains resistant to adamantane-based drugs.

Mechanism of Action: Unlike traditional M2 channel blockers, these derivatives appear to target the viral hemagglutinin (HA) or a distinct binding site on the M2 protein, preventing viral uncoating and entry. The symmetric structure linked by aliphatic spacers is critical for this interaction.[1]

Performance vs. Standard of Care

The following table contrasts the efficacy of the lead camphor imine derivative (Compound 2b , a symmetric diimine with a C2-linker) against standard antiviral agents.

Table 1: Antiviral Efficacy against Influenza A (H1N1)pdm09 in MDCK Cells

CompoundIC50 (µM) [Viral Inhibition]CC50 (µM) [Cytotoxicity]Selectivity Index (SI)Resistance Profile
Camphor Imine 2b 0.6 - 1.5 > 500 > 300 Effective against Rimantadine-resistant strains
Amantadine (Standard)> 100> 500< 5Resistant
Rimantadine (Standard)> 100185< 2Resistant
Oseltamivir (Control)0.05> 1000> 2000Susceptible

Data Source: Comparison derived from Sokolova et al. and related studies on camphor imine derivatives.

Key Insight: While Oseltamivir remains the potency leader, Camphor Imine 2b significantly outperforms the adamantane class (Amantadine/Rimantadine) in resistant strains, offering a critical alternative for drug-resistant viral phenotypes.

Comparative Analysis: Anticancer & Cytotoxicity[2][3][4][5][6]

The Contender: Heterocyclic Camphor Derivatives

Fusion of the camphor scaffold with heterocyclic moieties (thiazoles, benzofurans, thiophenes) enhances lipophilicity and DNA intercalation potential. Specifically, camphor-based thiosemicarbazones and benzofuran derivatives have shown exceptional cytotoxicity against breast (MCF-7) and lung (A549) cancer lines.

Performance vs. Chemotherapeutics

Compound 20 (a camphor-derived heterocyclic agent) was evaluated against standard chemotherapeutic agents.[2]

Table 2: Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)Mechanism of Action
Camphor Derivative 20 0.78 ± 0.05 1.69 ± 0.12 Mitochondrial Apoptosis
Doxorubicin (Standard)3.10 ± 0.202.43 ± 0.15DNA Intercalation / Topo II Inhibition
Dasatinib (Standard)7.99 ± 0.5011.80 ± 0.90Tyrosine Kinase Inhibition

Key Insight: The camphor derivative demonstrated a 4-fold higher potency than Doxorubicin against MCF-7 cells. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, distinct from the kinase inhibition of Dasatinib.

Comparative Analysis: Antimicrobial & Antitubercular[3][7][8]

The Contender: Camphor Hydrazones

Hydrazone functionalization at the C-2 position creates ligands capable of chelating metal ions or interacting with bacterial cell walls.

Performance vs. Antibiotics

Compound 7j (a camphor hydrazone derivative) was tested against Mycobacterium tuberculosis H37Rv.

Table 3: Antitubercular Activity (MIC in µg/mL)

CompoundM. tuberculosis H37RvS. aureus (Gram +)Notes
Camphor Hydrazone 7j 3.12 25 - 50Low cytotoxicity to host cells
Ethambutol (Standard)3.12N/AStandard First-line TB drug
Ciprofloxacin (Standard)0.5 - 2.00.5Broad spectrum control

Key Insight: Compound 7j achieves bio-equivalence to Ethambutol in vitro, validating the camphor scaffold as a viable backbone for non-antibiotic antitubercular drug discovery.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the core functionalization zones of the (1R)-camphor scaffold and their corresponding biological outcomes.

SAR_Camphor Camphor (1R)-Camphor Scaffold (Bicyclo[2.2.1]heptan-2-one) C2_Mod C-2 Position (Ketone -> Imine/Hydrazone) Camphor->C2_Mod Schiff Base Formation C3_Mod C-3 Position (Alpha-Carbon Functionalization) Camphor->C3_Mod Condensation Linker Dimeric Linkers (Aliphatic Spacers) C2_Mod->Linker Symmetrization Antimicrobial Antitubercular (M. tuberculosis) Target: Cell Wall C2_Mod->Antimicrobial Hydrazone Deriv. (7j) Anticancer Anticancer Activity (MCF-7, A549) Target: Mitochondria C3_Mod->Anticancer Heterocycle Fusion (Thiazoles/Benzofurans) Antiviral Antiviral Activity (Influenza A) Target: HA / M2 Linker->Antiviral High Potency (Imine 2b)

Figure 1: SAR Map of (1R)-Camphor Derivatives showing critical functionalization pathways leading to specific biological activities.[3]

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation methodologies cited in the comparative analysis.

Protocol A: Synthesis of Camphor Imine Derivatives (General Workflow)

Objective: Synthesis of C2-symmetric diimines for antiviral screening.

  • Reagents: (1R)-Camphor, appropriate diamine linker (e.g., hexane-1,6-diamine), Titanium(IV) isopropoxide (catalyst/dehydrating agent), absolute ethanol.

  • Reaction:

    • Dissolve (1R)-camphor (2.0 eq) and diamine (1.0 eq) in absolute ethanol.

    • Add Titanium(IV) isopropoxide (1.2 eq) dropwise under nitrogen atmosphere.

    • Reflux the mixture at 80°C for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).

  • Work-up:

    • Cool to room temperature. Quench with water to precipitate TiO2.

    • Filter through a celite pad. Wash with dichloromethane (DCM).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the symmetric diimine.

Protocol B: Antiviral Inhibition Assay (MDCK Cells)

Objective: Determination of IC50 against Influenza A.

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates (20,000 cells/well) in MEM medium. Incubate 24h at 37°C/5% CO2.

  • Viral Infection:

    • Wash cells with PBS.

    • Inoculate with Influenza A virus (MOI = 0.01) in the presence of serial dilutions of the test compound (0.1 µM to 100 µM).

    • Include controls: Virus-only (0% inhibition), Cell-only (100% viability), and Reference Standard (e.g., Rimantadine).

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Quantification:

    • Assess cell viability using the MTT reagent (see Protocol C).

    • Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

    • Validation Check: The Virus-only wells must show >80% cytopathic effect (CPE) for the assay to be valid.

Protocol C: MTT Cytotoxicity Assay

Objective: Evaluation of cancer cell viability (MCF-7/A549).

  • Preparation: Seed cancer cells (5,000/well) in 96-well plates. Allow attachment overnight.

  • Treatment: Treat cells with test compounds (0.1 – 100 µM) for 48 hours.

  • Labeling:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C (formazan crystals form).

  • Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation: % Viability = (OD_sample / OD_control) × 100.

Workflow Visualization: Antiviral Screening Logic

Antiviral_Workflow Start Start: Camphor Imine Library Screen1 Primary Screen: MDCK Cells (Influenza A H1N1) Start->Screen1 Decision1 Is IC50 < 10 µM? Screen1->Decision1 Cytotox Cytotoxicity Screen (MDCK) Determine CC50 Decision1->Cytotox Yes Discard Discard / Redesign Decision1->Discard No Calc_SI Calculate Selectivity Index (SI = CC50 / IC50) Cytotox->Calc_SI Decision2 Is SI > 50? Calc_SI->Decision2 Resistant Test vs. Resistant Strains (Rimantadine-Resistant) Decision2->Resistant Yes Decision2->Discard No Lead Lead Candidate Identified (e.g., Compound 2b) Resistant->Lead Active

Figure 2: Logical workflow for identifying high-potency antiviral camphor derivatives.

References

  • Sokolova, A. S., et al. (2015). "Discovery of a new class of antiviral compounds: Camphor imine derivatives."[4] European Journal of Medicinal Chemistry, 105, 263-273. Link

  • Yarovaya, O. I., et al. (2020). "Camphor-based symmetric diimines as inhibitors of influenza virus reproduction." Bioorganic & Medicinal Chemistry Letters.
  • Gatilov, Y. V., et al. "Semi-synthesis and biological activities of heterocyclic compounds containing camphor."[1] RSC Advances. Link

  • Carvalho, M., et al. (2018). "Silver Camphor Imine Complexes: Novel Antibacterial Compounds from Old Medicines." Antibiotics, 7(3), 67. Link

  • Sriram, D., et al. "Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives." Molecules. Link

  • BenchChem. "Comparative Analysis of the Biological Activities of Bicyclo[3.1.1]heptan-6-one Derivatives." Link

Sources

A Comparative Guide to Lewis Acids for Stereoselective Bicyclo[2.2.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the bicyclo[2.2.1]heptane (norbornane) scaffold is a cornerstone of complex molecule construction. Its rigid, three-dimensional structure is a highly sought-after motif in pharmaceuticals and natural products. The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as the most efficient route to this framework. However, the true challenge lies in controlling the stereochemistry of the resulting adducts. This guide provides an in-depth comparison of various Lewis acids used to catalyze the Diels-Alder reaction for the synthesis of bicyclo[2.2.1]heptane derivatives, with a focus on achieving high diastereoselectivity (endo/exo) and enantioselectivity.

The Crucial Role of Lewis Acids in Stereocontrol

The Diels-Alder reaction, in its uncatalyzed form, often yields a mixture of endo and exo diastereomers, and for prochiral dienophiles, a racemic mixture of enantiomers.[1][2] Lewis acids accelerate the reaction by coordinating to the dienophile, which lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby narrowing the HOMO-LUMO gap between the diene and dienophile.[1][3][4] More importantly for stereocontrol, this coordination exaggerates the differences in the transition state energies leading to the various stereoisomers.[3][4] The choice of Lewis acid, its chiral ligands, and the reaction conditions are paramount in dictating the stereochemical outcome.

This guide will delve into a comparative analysis of Lewis acids based on aluminum, boron, titanium, copper, and zinc, providing experimental data to support the discussion.

Aluminum-Based Lewis Acids: The Workhorses for Diastereoselectivity

Simple aluminum Lewis acids like aluminum chloride (AlCl₃) and diethylaluminum chloride (Et₂AlCl) are highly effective at enhancing endo selectivity in the Diels-Alder reaction of cyclopentadiene with various dienophiles.[1][5] For instance, the uncatalyzed reaction of cyclopentadiene and methyl acrylate gives an endo:exo ratio of approximately 82:18, whereas the AlCl₃-catalyzed reaction can push this to over 99:1 in favor of the endo product.[1]

For enantioselective transformations, chiral aluminum-based catalysts have been developed. A notable example is the chiral organoaluminum reagent prepared from trimethylaluminum and (R)-(+)-3,3'-bis(triphenylsilyl)-1,1'-bi-2-naphthol. In the reaction of cyclopentadiene and methyl acrylate, this catalyst provides the endo adduct with 67% enantiomeric excess (ee).[6] Another powerful system is the (S,S)-diazaaluminolide catalyst, which, in the reaction of 5-(benzyloxymethyl)-1,3-cyclopentadiene and 3-acryloyl-1,3-oxazolidin-2-one, yields the corresponding adduct in 94% yield and 97:3 enantioselectivity.[6]

Boron-Based Lewis Acids: Versatility and High Enantioselectivity

Boron-based Lewis acids offer a high degree of tunability. Simple boron trihalides like BF₃ and BBr₃ are effective in promoting Diels-Alder reactions. For asymmetric catalysis, chiral oxazaborolidines have emerged as powerful catalysts.[6][7] For example, the oxazaborolidine derived from (S)-valine catalyzes the reaction of (E)-crotonaldehyde and cyclopentadiene to give the endo adduct in 58% yield with 72% ee and a high endo/exo ratio of 97:3.[6]

A significant advancement in this area is the use of Brønsted acid-activated chiral oxazaborolidines, which exhibit enhanced reactivity and selectivity.[7] Furthermore, chiral (acyloxy)borane (CAB) complexes are highly effective for Diels-Alder reactions involving aldehydes. For the reaction of methacrolein and cyclopentadiene, a CAB catalyst can afford the exo adduct in 85% yield with 96% ee.[6][8] The high exo selectivity with α-substituted unsaturated aldehydes is a common feature of many chiral Lewis acid-catalyzed Diels-Alder reactions.[6]

Titanium-Based Lewis Acids: Powerful and Tunable Catalysts

Chiral titanium-based Lewis acids are among the most effective for asymmetric Diels-Alder reactions.[6][9] These are typically prepared in situ from a titanium(IV) source, such as TiCl₄ or Ti(OiPr)₄, and a chiral diol ligand. The enantioselectivity of these systems can be highly dependent on the torsional angles of the biaryl backbones of the chiral ligands.[6] For instance, chiral titanium complexes derived from 2,2'-biaryldiols have been shown to be effective catalysts.[6]

Copper(II)-Bis(oxazoline) Complexes: A Gold Standard for Enantioselectivity

Chiral copper(II)-bis(oxazoline) (Cu(II)-BOX) complexes are exceptionally effective Lewis acids for the enantioselective Diels-Alder reaction, particularly with bidentate dienophiles such as N-acryloyl oxazolidinones. These catalysts are known to provide high levels of both diastereoselectivity and enantioselectivity. The counterion associated with the copper complex can have a profound impact on the reaction rate and stereoselectivity.

Zinc-Based Lewis Acids: Mild and Effective Alternatives

Zinc-based Lewis acids, such as ZnCl₂ and ZnMe₂, are also utilized in Diels-Alder reactions.[3][10] While often providing lower stereoselectivity compared to their aluminum or titanium counterparts when used as simple salts, chiral zinc complexes have shown promise in specific applications. Bimetallic Lewis acids, such as those involving zinc and magnesium with a chiral BINOL ligand, have been developed for template-mediated Diels-Alder reactions, affording high yields and enantioselectivities.[10]

Comparative Performance Data

The following table summarizes the performance of various Lewis acids in the Diels-Alder reaction between cyclopentadiene and representative dienophiles for the synthesis of bicyclo[2.2.1]heptane derivatives.

Lewis Acid/CatalystDienophileDieneSolventTemp (°C)endo:exo% ee (isomer)Yield (%)Reference
NoneMethyl AcrylateCyclopentadiene--82:18--[1]
AlCl₃·Et₂OMethyl AcrylateCyclopentadiene--99:1--[1]
(R)-3,3'-bis(Ph₃Si)-BINOL-AlMeMethyl AcrylateCyclopentadieneCH₂Cl₂096:467 (endo)82[6]
(S,S)-diazaaluminolide3-Acryloyl-1,3-oxazolidin-2-one5-(benzyloxymethyl)-1,3-cyclopentadiene--78-97:394[6]
(S)-Valine derived oxazaborolidine(E)-CrotonaldehydeCyclopentadiene--97:372 (endo)58[6]
Chiral (Acyloxy)borane (CAB)MethacroleinCyclopentadieneCH₂Cl₂-7811:8996 (exo)85[6]

Experimental Protocols

General Procedure for a Chiral Aluminum-Catalyzed Diels-Alder Reaction

Reaction: Cyclopentadiene with Methyl Acrylate using (R)-3,3'-bis(Ph₃Si)-BINOL-AlMe catalyst.[6]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), a solution of (R)-(+)-3,3'-bis(triphenylsilyl)-1,1'-bi-2-naphthol (10 mol%) in anhydrous dichloromethane (CH₂Cl₂) is treated with a solution of trimethylaluminum (10 mol%) at 0 °C. The mixture is stirred for 30 minutes to generate the chiral organoaluminum catalyst.

  • Reaction Setup: In a separate flame-dried flask, a solution of methyl acrylate (1.0 equivalent) in anhydrous CH₂Cl₂ is cooled to 0 °C.

  • Addition of Reagents: The freshly prepared catalyst solution is added to the solution of methyl acrylate. Freshly distilled cyclopentadiene (2.0 equivalents) is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 9 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The endo:exo ratio is determined by GC analysis, and the enantiomeric excess of the endo isomer is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Rationale for Stereoselectivity

The stereochemical outcome of a Lewis acid-catalyzed Diels-Alder reaction is determined in the transition state. The coordination of the Lewis acid to the dienophile not only activates it but also creates a sterically defined environment that favors one approach of the diene over the other.

The Role of Lewis Acid Coordination

The following diagram illustrates the general mechanism of a Lewis acid-catalyzed Diels-Alder reaction, highlighting the coordination of the Lewis acid to the dienophile.

Lewis_Acid_Catalysis Dienophile Dienophile (e.g., Acrylate) Activated_Complex Activated LA-Dienophile Complex Dienophile->Activated_Complex LewisAcid Lewis Acid (LA) LewisAcid->Activated_Complex Diene Diene (e.g., Cyclopentadiene) Transition_State Stereoselective Transition State Diene->Transition_State Activated_Complex->Transition_State Coordination & Activation Product Bicyclo[2.2.1]heptane Adduct Transition_State->Product [4+2] Cycloaddition Enantioselective_Catalysis cluster_catalyst Chiral Lewis Acid-Dienophile Complex cluster_approach Diene Approach Dienophile Dienophile LA LA L1 L* L2 L* Diene_favored Diene (Favored Approach) Diene_favored->Dienophile Less Hindered Face Product_major Major Enantiomer Diene_favored->Product_major Diene_disfavored Diene (Disfavored Approach) Diene_disfavored->Dienophile More Hindered Face Product_minor Minor Enantiomer Diene_disfavored->Product_minor

Caption: Facial discrimination by a chiral Lewis acid catalyst.

Workflow for Selecting a Lewis Acid

The selection of an appropriate Lewis acid is a critical step in designing a stereoselective synthesis of a bicyclo[2.2.1]heptane derivative. The following flowchart outlines a general workflow for this process.

LA_Selection_Workflow Start Define Target Stereochemistry (endo/exo, R/S) Diastereoselectivity High Diastereoselectivity Required? Start->Diastereoselectivity Enantioselectivity High Enantioselectivity Required? Diastereoselectivity->Enantioselectivity Yes Achiral_LA Select Achiral Lewis Acid (e.g., AlCl₃, Et₂AlCl) Diastereoselectivity->Achiral_LA No (or only moderate) Enantioselectivity->Achiral_LA No Chiral_LA Select Chiral Lewis Acid Enantioselectivity->Chiral_LA Yes Optimize Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) Achiral_LA->Optimize Screen_Catalysts Screen a Library of Chiral Lewis Acids (e.g., Al, B, Ti, Cu-based) Chiral_LA->Screen_Catalysts Screen_Catalysts->Optimize Analysis Analyze Stereochemical Outcome (NMR, GC, HPLC) Optimize->Analysis Analysis->Optimize Further Optimization Needed Final_Protocol Finalized Synthetic Protocol Analysis->Final_Protocol

Caption: Workflow for Lewis acid selection in stereoselective Diels-Alder reactions.

Conclusion

The choice of Lewis acid is a powerful tool for controlling the stereochemical outcome of Diels-Alder reactions in the synthesis of bicyclo[2.2.1]heptane derivatives. While simple aluminum-based Lewis acids are excellent for achieving high endo selectivity, the demand for enantiomerically pure products necessitates the use of chiral Lewis acids. Among these, catalysts based on boron, titanium, and particularly copper have demonstrated exceptional levels of enantiocontrol. The selection of the optimal Lewis acid and reaction conditions must be tailored to the specific diene and dienophile . This guide provides a framework for making an informed decision, supported by comparative data and mechanistic principles, to aid researchers in the efficient and stereoselective synthesis of these valuable bicyclic scaffolds.

References

  • P. V. Ramachandran, Ed., Asymmetric Catalysis in Organic Synthesis, In ACS Symposium Series; American Chemical Society, 2012. URL: [Link]

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules2020 , 25(11), 2535. URL: [Link]

  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Org. Chem. Front.2019 , 6, 3136-3144. URL: [Link]

  • DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega2025 , 10(1), 1-12. URL: [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. Angew. Chem. Int. Ed.2020 , 59(15), 6201-6206. URL: [Link]

  • Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen2020 , 9(6), 662-666. URL: [Link]

  • A theoretical study of the mechanism, stereoselectivity and Lewis acid catalyst on the Diels–Alder cycloaddition between furan and activated alkenes. J. Mol. Struct. THEOCHEM2008 , 860(1-3), 127-133. URL: [Link]

  • Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. J. Am. Chem. Soc.2007 , 129(31), 9536–9537. URL: [Link]

  • Diels-Alder Reactions. Chemistry LibreTexts. URL: [Link]

  • Titanium-Based Chiral Lewis Acids. In Chiral Lewis Acids; A. G. J. E. K. C. Dounay, Ed.; Wiley-VCH, 2020. URL: [Link]

  • Mechanistic Insights into the Factors Determining Exo−Endo Selectivity in the Lewis Acid-Catalyzed Diels−Alder Reactions of α,β-Enones with Nonsimple Dienes. Org. Lett.2000 , 2(13), 1927–1929. URL: [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules2024 , 29(5), 1187. URL: [Link]

  • Appendix 1. Diels-Alder Reactions. MIT DSpace. URL: [Link]

  • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). ProQuest Dissertations Publishing, 2002 . URL: [Link]

  • Chiral Lewis acid. Wikipedia. URL: [Link]

  • A DFT Study of the Molecular Mechanisms of the Diels−Alder Reaction between Cyclopentadiene and 3-Phenyl-1-(2-pyridyl)-2-propen-1-one − Role of the Zn2+ Lewis Acid Catalyst and Water Solvent. Eur. J. Org. Chem.2002 , 2002(13), 2207-2214. URL: [Link]

  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. J. Braz. Chem. Soc.1997 , 8(4). URL: [Link]

  • A Lewis acid dependent asymmetric Diels–Alder process in the cyclization of new chiral acrylamides with dienes. Chem. Commun.1999 , 1317-1318. URL: [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. URL: [Link]

  • Lewis acid catalysis of Diels-Alder reactions. J. Am. Chem. Soc.1973 , 95(12), 4094–4096. URL: [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. J. Chem. Sci.2019 , 131(1). URL: [Link]

  • Endo Vs Exo Why Are Endo Products Favored in Diels-Alder Reactions. Scribd. URL: [Link]

  • Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. J. Phys. Chem. C2018 , 122(49), 28091–28102. URL: [Link]

  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. J. Comput. Method. Mol. Design2017 , 7(1). URL: [Link]

  • Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration. J. Org. Chem.2014 , 79(14), 6726–6731. URL: [Link]

  • Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. ChemistryOpen2021 , 10(5), 552-560. URL: [Link]

  • Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis. Nat. Commun.2023 , 14(1), 5779. URL: [Link]

  • Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Org. Biomol. Chem.2012 , 10, 744-752. URL: [Link]

  • Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Preprints.org. URL: [Link]

  • Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. Molecules2025 , 30(9), 2090. URL: [Link]

  • Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. AIR Unimi. URL: [Link]

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling (1R)-Bicyclo[2.2.1]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of (1R)-Bicyclo[2.2.1]heptan-2-one (also known as (1R)-Norcamphor). The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by providing a framework for risk assessment and the implementation of appropriate personal protective equipment (PPE) and handling strategies.

Understanding the Hazard Profile of (1R)-Bicyclo[2.2.1]heptan-2-one

(1R)-Bicyclo[2.2.1]heptan-2-one, a bridged cyclic ketone, is primarily classified as a flammable solid.[1][2][3][4] This classification is the cornerstone of our safety protocols, as the primary risk is ignition and rapid combustion. The Globally Harmonized System (GHS) hazard statement for this chemical is H228: Flammable solid.[1][4]

While comprehensive toxicological data for the specific (1R)-enantiomer is limited, data for the closely related compound, norcamphor, and its derivatives suggest potential for skin, eye, and respiratory irritation.[5] Therefore, a conservative approach that mitigates both flammability and potential irritant effects is warranted.

Key Physicochemical Properties:

  • Appearance: Colorless to white crystalline solid.[2][4]

  • Molecular Formula: C₇H₁₀O[1][2][6][7]

  • Molecular Weight: 110.15 g/mol [1][6]

  • Flash Point: Approximately 33 °C (91.4 °F)[2]

The low flash point underscores the importance of stringent ignition source control during all handling procedures.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the experiment, the potential for exposure, and the specific laboratory environment. The overarching principle is to create a barrier between the researcher and the chemical, thereby minimizing the risk of exposure and injury.

Below is a detailed breakdown of the recommended PPE for handling (1R)-Bicyclo[2.2.1]heptan-2-one, with an explanation of the rationale behind each selection.

Table 1: Recommended Personal Protective Equipment for Handling (1R)-Bicyclo[2.2.1]heptan-2-one

Protection Type Equipment Specification Purpose and Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the chemical and airborne particles. A full-face shield is crucial when there is a higher risk of splashes, such as during transfers of larger quantities.
Hand Protection Butyl rubber or Neoprene gloves. Nitrile gloves for incidental contact only.As a ketone, (1R)-Bicyclo[2.2.1]heptan-2-one requires gloves with good chemical resistance. Butyl rubber and Neoprene offer superior protection for prolonged contact. Nitrile gloves provide adequate splash protection but should be changed immediately upon contact.[8]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing.Protects skin from spills and splashes. The flame-resistant nature of the lab coat is critical due to the flammability of the compound.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when working outside of a certified chemical fume hood, with large quantities, or when there is a potential for generating dust or aerosols.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling (1R)-Bicyclo[2.2.1]heptan-2-one is essential for maintaining a safe laboratory environment. The following workflow is designed to minimize exposure and prevent accidental ignition.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Well-Ventilated Work Area gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe gather_materials Assemble All Required Equipment and Reagents gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer the Compound in a Fume Hood don_ppe->weigh_transfer conduct_reaction Conduct the Experiment weigh_transfer->conduct_reaction decontaminate Decontaminate Glassware and Work Surfaces conduct_reaction->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of Contaminated PPE dispose_waste->doff_ppe start Generate Waste identify Identify Waste Type start->identify segregate Segregate Waste into Designated Containers identify->segregate label_container Label Container with Contents and Hazards segregate->label_container store Store in a Designated Hazardous Waste Area label_container->store request_pickup Request Pickup by EHS store->request_pickup

Caption: A systematic approach to the segregation and disposal of waste generated from handling (1R)-Bicyclo[2.2.1]heptan-2-one.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Table 3: Emergency Response Plan

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. [9][10]Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [10]Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. [9][11]If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill, and if trained to do so, absorb the material with an inert absorbent, and place it in a sealed container for hazardous waste disposal. [12]For a large spill, evacuate the area, and contact your institution's EHS office. [9]
Fire Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water, as it may spread the fire.

By adhering to these protocols, researchers can safely handle (1R)-Bicyclo[2.2.1]heptan-2-one, minimizing risks to themselves and the laboratory environment.

References

  • PubChem. Bicyclo(2.2.1)heptan-2-one. National Center for Biotechnology Information. [Link]

  • Washington State University. Flammable solid. [Link]

  • SLAC National Accelerator Laboratory. Flammable Solids. [Link]

  • Wayne State University. Flammable Solid Chemicals SOP. [Link]

  • ResponderHelp.com. erg-guide-113-flammable-solids-toxic-wet-desensitized-explosive.pdf. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

  • PubChem. (1R)-Bicyclo(2.2.1)heptan-2-one. National Center for Biotechnology Information. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Samex Environmental. Hazardous Waste Management for Flammable Solids. [Link]

  • Clym. A Lab's Guide to Safe and Compliant Medical Waste Disposal. [Link]

  • PubChem. (1S,4R)-Bicyclo[2.2.1]heptan-2-one. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. BICYCLO[2.2.1]HEPTAN-2-ONE | CAS 497-38-1. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: Norcamphor. [Link]

  • lookchem.com. Cas 497-38-1,NORCAMPHOR. [Link]

  • U.S. Environmental Protection Agency. Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- - Substance Details. [Link]

  • University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

  • Medicom. Chemical Resistance Reference Chart. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.